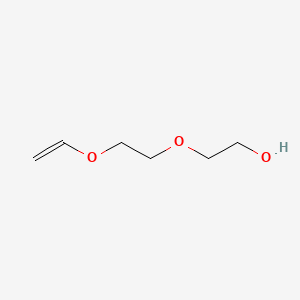

Diethylene glycol monovinyl ether

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-ethenoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULAHPYSGCVQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29717-48-4 | |

| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29717-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9075456 | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-37-3 | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(ethenyloxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylene glycol monovinyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2K8P5XCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylene glycol monovinyl ether synthesis from diethylene glycol and acetylene.

An In-depth Examination of the Base-Catalyzed Vinylation of Diethylene Glycol with Acetylene (B1199291)

This technical guide provides a comprehensive overview of the synthesis of diethylene glycol monovinyl ether (DEGMVE) through the reaction of diethylene glycol (DEG) with acetylene. This process, known as vinylation, is a critical industrial reaction for producing valuable monomers and chemical intermediates. DEGMVE, with its dual functionality of a hydroxyl group and a vinyl ether group, is utilized in the production of polymers, resins, coatings, and adhesives, where it enhances flexibility, adhesion, and chemical resistance.[1] This document details the underlying reaction mechanism, various experimental protocols, and the quantitative outcomes of different synthesis strategies, tailored for researchers and professionals in chemical and drug development.

Reaction Mechanism and Principles

The synthesis of DEGMVE from diethylene glycol and acetylene is a base-catalyzed nucleophilic addition. The reaction is typically catalyzed by strong bases, such as potassium hydroxide (B78521) or the potassium salt of diethylene glycol itself (potassium diethylene glycolate).[2] The catalyst deprotonates the hydroxyl group of diethylene glycol, forming a more nucleophilic alkoxide. This alkoxide then attacks one of the sp-hybridized carbons of the acetylene molecule, followed by protonation to yield the monovinyl ether. A competing reaction is the subsequent vinylation of the remaining hydroxyl group to form diethylene glycol divinyl ether (DEGDVE).

The overall reaction scheme can be visualized as follows:

Caption: Base-catalyzed vinylation of diethylene glycol with acetylene.

Controlling the reaction to favor the formation of DEGMVE over DEGDVE is a primary challenge. This is typically achieved by adjusting reaction parameters such as the molar ratio of reactants, temperature, pressure, and catalyst concentration.

Experimental Protocols and Methodologies

The vinylation of diethylene glycol can be performed using various reactor configurations, including batch-wise processes in bubbling-bed reactors and continuous-flow processes in packed-bed or tubular reactors.[2]

A. Catalyst Preparation (Potassium Diethylene Glycolate)

A common and effective catalyst is potassium diethylene glycolate (B3277807), prepared in situ from metallic potassium or potassium hydroxide.[2]

-

Method: To a reactor containing diethylene glycol under an inert atmosphere (e.g., nitrogen), add a specific mass percentage of potassium hydroxide (e.g., 2-10 wt%). Heat the mixture to facilitate the dissolution and reaction, which forms the potassium diethylene glycolate catalyst and water. The water is typically removed before introducing acetylene.

B. General Experimental Workflow (Batch Process)

The following diagram outlines a typical workflow for the batch synthesis of DEGMVE in a laboratory setting.

Caption: Generalized workflow for batch synthesis of DEGMVE.

C. Detailed Protocol Example: Batch Synthesis in a Bubbling-Bed Reactor

This protocol is based on methodologies reported for atmospheric pressure synthesis.[2]

-

Reactor Charging: Charge the bubbling-bed reactor with diethylene glycol and the catalyst, potassium diethylene glycolate, at a concentration of 10 wt%.

-

Inerting: Purge the system thoroughly with nitrogen to remove all oxygen, as acetylene can form explosive mixtures with air.

-

Heating: Heat the reactor contents to the target reaction temperature of 175°C.

-

Acetylene Introduction: Introduce a continuous flow of acetylene gas through a sparger below the liquid surface at a controlled rate (e.g., 35 mL/min). This ensures good gas-liquid mass transfer.

-

Reaction: Maintain the reaction for a specified duration (e.g., 8 hours) while monitoring temperature and acetylene flow.

-

Work-up: After the reaction period, stop the acetylene flow, cool the reactor to room temperature, and purge again with nitrogen.

-

Purification: The crude product mixture contains DEGMVE, DEGDVE, unreacted DEG, and the catalyst. Separation is typically achieved by vacuum distillation.[2] It is important to note that DEGMVE and DEGDVE can form an azeotrope, which may require specialized distillation techniques or chemical separation methods to achieve high purity of both components.[2]

Quantitative Data from Various Synthesis Methods

The choice of reactor and reaction conditions significantly impacts the conversion of diethylene glycol and the yield of the desired monovinyl ether. The following table summarizes quantitative data from different reported synthesis methods.[2]

| Parameter | Bubbling-Bed Reactor (Batch) | Packed-Bed Reactor (Continuous) | Tubular Reactor (Continuous) |

| Pressure | Atmospheric | >0.6 MPa | 6 MPa |

| Temperature | 175 °C | 175 °C | 175 °C |

| Catalyst | Potassium Diethylene Glycolate | Potassium Diethylene Glycolate | Potassium Diethylene Glycolate |

| Catalyst Conc. | 10% (by mass) | 2% (by mass) | 4% (by mass) |

| Reaction Time | 8 hours | N/A (Space Velocity: 0.3–0.4 h⁻¹) | N/A (Residence Time: 175 s) |

| DEG Conversion | 63.7% | 75% | 76.03% |

| Total Vinyl Ether Yield | 61.2% | 72% | 74.13% |

| DEGMVE Yield | Not specified | Not specified | 59.03% |

| DEGDVE Yield | Not specified | Not specified | 15.10% |

Data compiled from ChemicalBook.[2]

Safety Considerations

-

Acetylene Handling: Acetylene is highly flammable and can decompose explosively under pressure and at elevated temperatures. All operations must be conducted in a well-ventilated area (fume hood) with appropriate safety measures. The system must be scrupulously purged of air to prevent the formation of explosive mixtures.

-

Caustic Catalysts: Potassium hydroxide and its alkoxides are corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times.

-

High-Pressure Operations: When working with pressurized reactors, ensure the equipment is rated for the intended operating conditions and that all safety features (e.g., pressure relief valves) are in place and functional.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult original literature and perform thorough safety reviews before undertaking any experimental work.

References

Physical and chemical properties of Diethylene glycol monovinyl ether.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monovinyl ether (DEGVE), also known as 2-(2-vinyloxyethoxy)ethanol, is an organic compound with the chemical formula C₆H₁₂O₃.[1][2] It is a colorless liquid characterized by the presence of both a vinyl ether and a hydroxyl functional group, which impart a unique combination of reactivity and hydrophilicity.[2] This technical guide provides an in-depth overview of the physical and chemical properties of DEGVE, its synthesis, and its applications, with a particular focus on aspects relevant to research and development in the pharmaceutical and biomedical fields. While DEGVE is utilized in the synthesis of polymers for biomedical applications, it is important to note that there is currently a lack of scientific literature detailing its specific interactions with cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and the design of experimental procedures.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [1][3] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Faint, characteristic | [1] |

| Boiling Point | approx. 160-165 °C | [1] |

| Melting Point | Not available | |

| Density | approx. 1.08 g/cm³ | [1] |

| Solubility | Miscible with water and many organic solvents | [1][2] |

Chemical Properties

| Property | Value/Description | Source(s) |

| Chemical Structure | Consists of two ethylene (B1197577) glycol units with a vinyl group attached to one of the hydroxyl groups. | [1] |

| Reactivity | Can undergo polymerization, etherification, and addition reactions. The vinyl ether group is susceptible to hydrolysis under acidic conditions. | [1][5] |

| Polymerization | Can be homopolymerized via cationic or radical polymerization to form poly(this compound).[5][6] | |

| Stability | Generally stable under normal conditions. | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of organic liquids like DEGVE are outlined in standardized methods such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM). Researchers should refer to these official guidelines for precise methodologies.

Synthesis of this compound

Industrially, this compound can be synthesized through several methods, including the vinylation of diethylene glycol.[3] A common laboratory-scale synthesis involves the reaction of diethylene glycol with acetylene (B1199291) in the presence of a strong base.

Reaction:

HOCH₂CH₂OCH₂CH₂OH + HC≡CH → CH₂=CHOCH₂CH₂OCH₂CH₂OH

-

Reactants: Diethylene glycol, Acetylene gas

-

Catalyst: A strong base, such as potassium hydroxide (B78521) or an alkali metal alkoxide.

-

Conditions: The reaction is typically carried out under pressure and at an elevated temperature.

-

Purification: The product is purified by distillation.[7]

Visualizations

Synthesis of this compound

The following diagram illustrates a simplified workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of DEGVE.

Cationic Polymerization of this compound

DEGVE can undergo cationic polymerization to form polymers with applications in biomedical materials.[5][6] The mechanism involves the formation of a stable carbocation.

Caption: Cationic polymerization mechanism of DEGVE.

Applications in Research and Drug Development

This compound serves as a versatile monomer in polymer chemistry.[1][2] Its homopolymers and copolymers are of interest in the biomedical field due to their hydrophilicity and potential for creating biocompatible materials.[5][6] For instance, polymers derived from DEGVE can form hydrogels or coatings that resist protein adsorption, a desirable property for medical devices and drug delivery systems.[5][6]

Interaction with Cellular Signaling Pathways

A comprehensive review of the scientific literature reveals a notable absence of studies detailing the specific interactions of this compound with cellular signaling pathways. While toxicological studies on related glycol ethers exist, they do not provide insights into the modulation of specific signaling cascades by DEGVE. Research in drug development often focuses on compounds that can selectively target and modulate signaling pathways to achieve a therapeutic effect. The current body of research on DEGVE has primarily focused on its chemical properties and applications in materials science. Therefore, for professionals in drug development, it is crucial to recognize that the potential of DEGVE as a modulator of cellular signaling is, at present, an unexplored area of research.

Safety Considerations

This compound may cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. eurochemsupplies.com [eurochemsupplies.com]

- 2. This compound | CAS 929-37-3 [connectchemicals.com]

- 3. camachem.com [camachem.com]

- 4. This compound | 929-37-3 | TCI AMERICA [tcichemicals.com]

- 5. Polymerization and application of Di(ethylene glycol) vinyl ether_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. The synthesis method of Diethylene glycol vinyl ethers_Chemicalbook [chemicalbook.com]

Spectroscopic Data of Di(ethylene glycol) vinyl ether (CAS 929-37-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Di(ethylene glycol) vinyl ether (CAS 929-37-3). The information presented herein includes summarized quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for data acquisition.

Compound Information

-

Chemical Name: 2-(2-Vinyloxyethoxy)ethanol

-

Synonyms: Di(ethylene glycol) monovinyl ether, DEGVE

-

CAS Number: 929-37-3

-

Molecular Formula: C₆H₁₂O₃

-

Molecular Weight: 132.16 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Di(ethylene glycol) vinyl ether.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.47 | dd | 1H | =CH-O |

| 4.18 | dd | 1H | cis =CH₂ |

| 4.01 | dd | 1H | trans =CH₂ |

| 3.82 - 3.78 | m | 2H | -O-CH₂-CH₂-OH |

| 3.74 - 3.70 | m | 2H | -O-CH₂-CH₂-O- |

| 3.65 - 3.61 | m | 2H | -CH₂-OH |

| 2.80 | t | 1H | -OH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 151.8 | =CH-O |

| 86.8 | =CH₂ |

| 72.5 | -O-CH₂-CH₂-OH |

| 69.1 | -O-CH₂-CH₂-O- |

| 61.8 | -CH₂-OH |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3440 | Broad | O-H stretch |

| 2920, 2870 | Strong | C-H stretch (aliphatic) |

| 1620 | Strong | C=C stretch |

| 1200, 1100 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrum Key Fragments (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 45 | 100 | [C₂H₅O]⁺ |

| 43 | 60 | [C₂H₃O]⁺ |

| 87 | 55 | [M - C₂H₅O]⁺ |

| 58 | 45 | [C₃H₆O]⁺ |

| 132 | <5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of Di(ethylene glycol) vinyl ether was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A drop of the neat liquid sample was placed directly onto the ATR crystal, and the spectrum was recorded over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion. The ionization energy was set to 70 eV.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Technical Guide: Purity Analysis and Characterization of Di(ethylene glycol) Methyl Ether Vinyl Ether (DEGMVE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques for assessing the purity and characterizing the monomer di(ethylene glycol) methyl ether vinyl ether (DEGMVE). Ensuring the high purity of DEGMVE is critical for its application in polymerization processes, particularly in the development of advanced materials for the pharmaceutical and biomedical fields. This document details the experimental protocols for key analytical methods, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Potential impurities arising from the synthesis of DEGMVE are discussed, and quantitative data is presented in structured tables for clarity. Furthermore, this guide includes visual workflows and diagrams generated using Graphviz to illustrate experimental procedures and molecular structures, adhering to best practices for data visualization.

Introduction

Di(ethylene glycol) methyl ether vinyl ether (DEGMVE) is a functional monomer increasingly utilized in the synthesis of biocompatible and thermoresponsive polymers. These polymers have shown significant promise in applications such as drug delivery systems, tissue engineering scaffolds, and smart hydrogels. The precise control over the polymerization process and the final properties of the resulting polymer are directly dependent on the purity of the DEGMVE monomer.

Impurities can act as chain transfer agents, inhibitors, or initiators, leading to uncontrolled polymerization, altered molecular weight distributions, and undesirable final material properties. Therefore, robust analytical methods for the purity assessment and characterization of DEGMVE are paramount for quality control and to ensure the reproducibility of experimental outcomes. This guide provides detailed methodologies for the most relevant analytical techniques.

Potential Impurities in DEGMVE

The most common industrial synthesis of vinyl ethers involves the Reppe process, which is the base-catalyzed addition of an alcohol to acetylene. In the case of DEGMVE, diethylene glycol monomethyl ether is reacted with acetylene. Common impurities that can arise from the synthesis process include:

-

Di(ethylene glycol) Divinyl Ether (DEGDVE): Formed by the reaction of both hydroxyl groups of any unreacted diethylene glycol with acetylene.

-

Unreacted Di(ethylene glycol) Monomethyl Ether: The starting material for the synthesis.

-

Diethylene Glycol: Can be present as an impurity in the starting material or formed through side reactions.

-

Polymerized DEGMVE: Oligomers or polymers may form during synthesis or storage.

-

Residual Catalysts and Solvents: Depending on the specific synthesis and purification process.

Purity Analysis and Characterization Techniques

A multi-technique approach is recommended for the comprehensive analysis of DEGMVE monomer purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for assessing the purity of DEGMVE and identifying volatile impurities. Both Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) can be employed. GC-FID offers high sensitivity for quantitative analysis of organic compounds, while GC-MS provides definitive identification of impurities through their mass spectra.

This proposed method is based on established protocols for the analysis of related glycol ethers and vinyl ethers.[1][2][3]

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Split/splitless injector.

-

Capillary column.

Sample Preparation:

-

Prepare a stock solution of DEGMVE in a suitable low-boiling point solvent (e.g., methanol, dichloromethane, or acetone) at a concentration of approximately 1 mg/mL.[4]

-

For quantitative analysis, prepare a series of calibration standards of DEGMVE and any known impurities (e.g., diethylene glycol) in the same solvent.

-

If an internal standard is used for quantification, add a known amount of a suitable internal standard (e.g., 1,3-propanediol) to all samples and standards.[2]

-

Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]

Table 1: GC-FID/MS Instrumental Parameters

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent polar capillary column[3][5] |

| Injector Temperature | 250 °C[6] |

| Split Ratio | 30:1 or as appropriate for the concentration[6] |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1 mL/min[6] |

| Oven Temperature Program | Initial temperature 40 °C (hold for 4 minutes), ramp at 5 °C/min to 100 °C, then ramp at 10 °C/min to 200 °C (hold for 10 minutes)[6] |

| FID Temperature | 250 °C[6] |

| MS Transfer Line Temp | 250 °C |

| MS Ion Source Temp | 230 °C |

| MS Scan Range | m/z 35-300 |

Data Analysis:

-

Purity Calculation (Area Percent): The purity of the DEGMVE monomer can be estimated by the area percent method, where the peak area of DEGMVE is divided by the total area of all peaks in the chromatogram.

-

Quantitative Analysis: For more accurate results, quantify the amount of DEGMVE and its impurities using the calibration curves generated from the standards.

Diagram 1: Gas Chromatography Experimental Workflow

Caption: Workflow for DEGMVE purity analysis by Gas Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of DEGMVE and can be used for quantitative analysis (qNMR).

This protocol provides a general guideline for performing quantitative NMR analysis.[1][2]

Instrumentation:

-

NMR Spectrometer (400 MHz or higher recommended for better resolution).

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the DEGMVE monomer into an NMR tube.

-

Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. CDCl₃ is a common choice for its ability to dissolve many organic compounds.

-

Ensure the sample is fully dissolved by gentle vortexing.

Table 2: ¹H NMR Acquisition Parameters for Quantitative Analysis

| Parameter | Value |

| Pulse Program | A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) |

| Solvent | Chloroform-d (CDCl₃) |

| Temperature | 298 K |

| Number of Scans | 16 or higher for good signal-to-noise ratio |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (a value of 30-60 seconds is often sufficient for accurate quantification) |

| Acquisition Time | 2-4 seconds |

| Spectral Width | ~16 ppm |

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the well-resolved signals of both the DEGMVE monomer and the internal standard.

-

Calculate the purity of the DEGMVE monomer using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_standard = Purity of the internal standard

-

Table 3: ¹H NMR Spectral Data for DEGMVE

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.48 | dd | 1H | =CH-O |

| ~4.19 | dd | 1H | =CH₂ (trans) |

| ~4.01 | dd | 1H | =CH₂ (cis) |

| ~3.80 - 3.60 | m | 8H | -O-CH₂-CH₂-O- |

| ~3.38 | s | 3H | -O-CH₃ |

| ~2.50 | br s | 1H | -OH |

Table 4: ¹³C NMR Spectral Data for DEGMVE

| Chemical Shift (δ, ppm) | Assignment |

| ~151.7 | =CH-O |

| ~86.5 | =CH₂ |

| ~72.5 | -O-CH₂- |

| ~70.8 | -O-CH₂- |

| ~69.5 | -O-CH₂- |

| ~61.7 | HO-CH₂- |

| ~59.1 | -O-CH₃ |

Diagram 2: DEGMVE Structure with Proton and Carbon Numbering

Caption: Chemical structure of DEGMVE.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For DEGMVE, FTIR is useful for confirming the presence of the vinyl ether and hydroxyl functional groups and for detecting certain impurities.

Instrumentation:

-

FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

ATR Method (Recommended for liquids):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the neat DEGMVE liquid monomer directly onto the ATR crystal.

-

Acquire the spectrum.[5]

-

-

Transmission Method (Neat Liquid):

-

Place a drop of the DEGMVE monomer onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.[7]

-

Table 5: FTIR Acquisition Parameters

| Parameter | Value |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16-32 |

Table 6: Characteristic FTIR Absorption Bands for DEGMVE

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100-3000 | =C-H stretch | Vinyl |

| ~2950-2850 | C-H stretch | Alkane |

| ~1620 | C=C stretch | Vinyl ether |

| ~1200 | C-O-C stretch (asymmetric) | Ether |

| ~1100 | C-O stretch | Alcohol |

| ~820 | =C-H bend (out-of-plane) | Vinyl ether |

Diagram 3: FTIR Analysis Workflow

Caption: Workflow for DEGMVE characterization by FTIR Spectroscopy.

Conclusion

The purity and structural integrity of di(ethylene glycol) methyl ether vinyl ether are crucial for its successful application in the synthesis of well-defined polymers for advanced applications. This technical guide has outlined the primary analytical techniques—Gas Chromatography, Nuclear Magnetic Resonance Spectroscopy, and Fourier-Transform Infrared Spectroscopy—for the comprehensive analysis of DEGMVE. The detailed experimental protocols, tabulated spectral data, and visual workflows provided herein serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important monomer. A combination of these techniques is recommended for a thorough characterization and purity assessment of DEGMVE, enabling greater control over polymerization processes and the development of high-performance materials.

References

- 1. gcms.cz [gcms.cz]

- 2. agilent.com [agilent.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. fda.gov [fda.gov]

- 6. agilent.com [agilent.com]

- 7. Diethylene glycol divinyl ether (CAS 764-99-8) - WATER analysis - Analytice [analytice.com]

Solubility of Diethylene Glycol Monovinyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol monovinyl ether (DEGMVE), a versatile monomer and chemical intermediate, exhibits broad solvency in a range of organic liquids. This technical guide provides a comprehensive overview of the solubility characteristics of DEGMVE in organic solvents. While specific quantitative solubility data is limited in publicly available literature, this document synthesizes qualitative information from various sources, discusses the structural basis for its solubility, and presents generalized experimental protocols for its determination. This guide is intended to assist researchers, scientists, and drug development professionals in the effective selection of solvents and the design of experimental procedures involving this compound.

Introduction

This compound (CAS No. 929-37-3) is an organic compound featuring both a vinyl ether and a primary alcohol functional group. This unique bifunctionality makes it a valuable building block in polymer synthesis and various chemical modifications. Understanding its solubility in different organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 196 °C | [3] |

| Density | 0.968 g/mL at 25 °C | [3] |

| Flash Point | 82 °C (180 °F) | |

| Water Solubility | Soluble | [4] |

Solubility in Organic Solvents

Qualitative Solubility Summary

This compound is widely reported to be miscible with a variety of organic solvents.[1][2] Its molecular structure, containing a polar hydroxyl group, ether linkages, and a less polar vinyl group, allows for favorable interactions with a broad spectrum of solvents.

Based on available information and the properties of structurally similar compounds like diethylene glycol monoethyl ether, DEGMVE is expected to be fully miscible with or highly soluble in the following classes of organic solvents:

-

Alcohols: (e.g., methanol, ethanol, isopropanol) due to hydrogen bonding interactions with the hydroxyl group.

-

Ketones: (e.g., acetone, methyl ethyl ketone) due to dipole-dipole interactions.

-

Ethers: (e.g., diethyl ether, tetrahydrofuran) due to the "like dissolves like" principle with its own ether linkages.

-

Aromatic Hydrocarbons: (e.g., toluene, benzene) based on the solubility of similar glycol ethers.

-

Chlorinated Solvents: (e.g., dichloromethane, chloroform).

It is anticipated to have lower solubility in:

-

Aliphatic Hydrocarbons: (e.g., hexane, heptane) due to the significant difference in polarity.

A summary of the expected qualitative solubility is presented in Table 2.

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran | Miscible/Very Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble/Insoluble |

Structural Basis for Solubility

The solubility characteristics of this compound can be attributed to its molecular structure, as depicted in the diagram below.

The presence of the terminal hydroxyl group allows for strong hydrogen bonding with protic solvents like alcohols and water. The ether linkages contribute to its polarity, enabling dipole-dipole interactions with aprotic polar solvents such as ketones. The vinyl group and the ethylene (B1197577) backbone provide some non-polar character, allowing for weaker van der Waals interactions with less polar solvents.

Experimental Protocols for Solubility Determination

General Experimental Workflow

The general workflow for determining the solubility of a liquid like this compound is depicted below.

Method 1: Gravimetric Determination

This method is suitable for determining the concentration of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge (optional)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Separate the undissolved phase by allowing the mixture to stand or by centrifugation.

-

Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure).

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the dissolved this compound.

-

Calculate the solubility based on the mass of the solute in the known volume or mass of the solvent.

Method 2: Visual Miscibility Titration

This method is useful for determining miscibility or the point of saturation for partially miscible systems.

Materials:

-

This compound

-

Selected organic solvent

-

Burette

-

Graduated cylinder or volumetric flask

-

Stirred vessel

Procedure:

-

Place a known volume of the organic solvent into the stirred vessel.

-

Slowly add this compound from a burette while continuously stirring.

-

Observe the solution for any signs of turbidity or phase separation.

-

The volume of this compound added just before the solution becomes cloudy or separates into two phases is recorded.

-

The solubility can be expressed as the volume of solute per volume of solvent. For complete miscibility, no phase separation will be observed.

Conclusion

This compound is a highly versatile solvent and chemical intermediate with broad solubility in many common organic solvents. This is attributed to its bifunctional nature, possessing both polar (hydroxyl and ether) and non-polar (vinyl and alkyl) moieties. While quantitative solubility data is scarce, the qualitative information and the provided experimental protocols offer a solid foundation for its use in research and development. For critical applications, it is recommended that researchers experimentally determine the solubility in their specific solvent systems.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Diethylene Glycol Methyl Vinyl Ether (DEGMVE)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of Diethylene Glycol Methyl Vinyl Ether (DEGMVE) in a laboratory setting. This document outlines the known toxicological data of DEGMVE and structurally similar compounds, details essential safety protocols, and provides standardized experimental procedures for safety assessment.

Section 1: Understanding the Hazard Profile of DEGMVE

Diethylene glycol methyl vinyl ether (DEGMVE) is a chemical intermediate that requires careful handling due to its potential health hazards. While specific toxicological data for DEGMVE is limited, information from closely related diethylene glycol ethers, such as Diethylene Glycol Monomethyl Ether (DEGME) and Diethylene Glycol Monoethyl Ether (DEGEE), provides valuable insight into its potential risks. The primary route of toxicity for these compounds is through their metabolism to alkoxyacetic acids.

Physicochemical Properties

A clear understanding of the physical and chemical properties of DEGMVE is fundamental to its safe handling.

| Property | Value |

| Chemical Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 196 °C |

| Density | 0.968 g/mL at 25 °C |

Toxicological Data Summary

The following table summarizes available acute toxicity data for DEGMVE and its analogues. It is crucial to note that in the absence of specific data for DEGMVE, the information for related compounds should be used to inform a conservative risk assessment.

| Substance | Test | Species | Route | Value | Classification |

| Diethylene Glycol Monomethyl Ether (DEGME) | LD50 | Rat | Oral | 5,500 mg/kg | Not Classified |

| LD50 | Rabbit | Dermal | 6,540 mg/kg | Not Classified | |

| Skin Irritation | Rabbit | Dermal | No irritant effect | Not Classified | |

| Eye Irritation | Rabbit | Eye | No irritating effect | Not Classified | |

| Diethylene Glycol Monoethyl Ether (DEGEE) | LD50 | Rat | Oral | 7,500 mg/kg | Not Classified |

| LD50 | Rabbit | Dermal | 4,200 uL/kg | Not Classified | |

| LC50 | Rat | Inhalation | >5240 mg/m³/4H | Not Classified | |

| Skin Irritation | Rabbit | Dermal | Mild irritation | Not Classified | |

| Eye Irritation | Rabbit | Eye | Moderate irritation | Category 2 | |

| Diethylene Glycol Methyl Ethyl Ether | LD50 | Rat | Oral | > 2,000 mg/kg bw | Not Classified |

| LD50 | Rat | Dermal | > 2,000 mg/kg bw | Not Classified |

Data sourced from various safety data sheets and toxicological databases. Classification is based on the Globally Harmonized System (GHS).

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH established for DEGMVE. However, for related compounds, the following limits have been set and should be considered as guidance for minimizing exposure:

-

NIOSH REL for Ethylene Glycol Monomethyl Ether (EGME): 0.1 ppm (0.3 mg/m³) TWA

-

NIOSH REL for Ethylene Glycol Monoethyl Ether (EGEE): 0.5 ppm (1.8 mg/m³) TWA

Given the structural similarity, it is prudent to maintain workplace exposures to DEGMVE at or below the lowest established limits for related glycol ethers.

Section 2: Laboratory Handling and Safety Protocols

A robust safety protocol is paramount when working with DEGMVE. The following workflow outlines the essential steps for safe handling in a laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron should be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be required.

Storage and Disposal

-

Storage: Store DEGMVE in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of DEGMVE and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Section 3: Metabolic Pathway of Diethylene Glycol Ethers

The toxicity of diethylene glycol ethers is primarily attributed to their metabolism into alkoxyacetic acids. Understanding this pathway is crucial for appreciating the potential health effects.

Section 4: Experimental Protocols for Safety Assessment

Standardized testing protocols are essential for evaluating the potential hazards of chemicals like DEGMVE. The following are summaries of the OECD guidelines for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of the test substance is applied to the skin and covered with a gauze patch and occlusive dressing.

-

The patch is removed after a 4-hour exposure period.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect). The mean scores for each animal are calculated to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To assess the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: Healthy, adult albino rabbits.

-

Procedure:

-

0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

-

Scoring: Lesions are scored according to a standardized scale. The reversibility of any observed effects is also assessed.

Skin Sensitization (OECD 406)

Objective: To determine if a substance can elicit an allergic contact dermatitis.

Methodology (Guinea Pig Maximization Test):

-

Animal Model: Young, healthy adult guinea pigs.

-

Procedure:

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections with and without an adjuvant to enhance the immune response, followed by a topical application.

-

Challenge Phase: After a 10-14 day rest period, a non-irritating concentration of the test substance is applied topically to a naive site.

-

-

Observation: The challenge sites are observed at 24 and 48 hours for signs of erythema and edema.

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.

Conclusion

While specific toxicological data for Diethylene Glycol Methyl Vinyl Ether is not extensively available, a thorough understanding of its chemical properties and the hazards associated with analogous diethylene glycol ethers is essential for its safe handling. By implementing stringent safety protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with the laboratory use of DEGMVE. This guide serves as a foundational resource for establishing a safe and compliant laboratory environment for the handling of this and other related chemical compounds.

The Genesis of a Versatile Monomer: A Technical Guide to the Discovery and Historical Development of Vinyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of vinyl ether monomers, charting their evolution from laboratory curiosities to indispensable building blocks in modern chemistry. This document provides a comprehensive overview of their synthesis, properties, and applications, with a particular focus on their relevance to polymer science and drug development.

Discovery and Pioneering Work: The Reppe Revolution

The industrial-scale production of vinyl ethers is inextricably linked to the pioneering work of Walter Reppe at BASF in the 1930s. Prior to Reppe's investigations, the synthesis of vinyl ethers was challenging and produced low yields. Reppe's groundbreaking research into the high-pressure reactions of acetylene (B1199291), a field that became known as "Reppe chemistry," transformed the landscape. He developed a method to react acetylene with alcohols in the presence of basic catalysts, such as potassium hydroxide (B78521) or alkali metal alkoxides, under elevated temperatures and pressures to produce vinyl ethers in high yields.[1][2] This process, often referred to as vinylation, made vinyl ether monomers readily available for the first time, paving the way for their widespread use.

The initial impetus for this work was the search for alternatives to the then-problematic polyvinyl chloride (PVC). The polymers derived from vinyl ethers showed promise as more stable materials.

Evolution of Synthetic Methodologies

While the Reppe process was a landmark achievement, the hazardous nature of handling acetylene under high pressure spurred the development of alternative synthetic routes. Over the decades, several safer and more versatile methods have emerged.

a) Transetherification: This method involves the exchange of the alkoxy group of a vinyl ether with another alcohol. The reaction is typically catalyzed by palladium or mercury compounds.[3] Palladium-catalyzed transetherification, in particular, has gained favor due to its milder reaction conditions and avoidance of toxic mercury catalysts.[3]

b) Iridium-Catalyzed Vinylation: A significant advancement in vinyl ether synthesis is the use of iridium catalysts to facilitate the reaction of alcohols with vinyl acetate (B1210297). This method offers a practical and versatile route to a wide range of vinyl ethers under relatively mild conditions.

c) Williamson Ether Synthesis: While a classic method for ether synthesis, the Williamson reaction can be adapted for the preparation of certain vinyl ethers, typically through the reaction of an alkoxide with a vinyl halide.

d) Elimination Reactions: Vinyl ethers can also be synthesized through the elimination of a leaving group from a suitable precursor, although this method is less common for industrial-scale production.

Historical Development of Vinyl Ether Polymerization

The availability of vinyl ether monomers naturally led to the exploration of their polymerization. The strong electron-donating nature of the ether oxygen dictates that their polymerization proceeds readily via a cationic mechanism.

A significant milestone in the history of polymer science was the discovery in the late 1940s that vinyl ethers could be polymerized to form stereoregular, crystalline polymers. This predated the Nobel Prize-winning work on the stereospecific polymerization of olefins.

Another major breakthrough occurred in 1984 with the first report of a living cationic polymerization of alkyl vinyl ethers.[4] This development allowed for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, opening up new possibilities for the creation of advanced polymer architectures such as block copolymers.[4]

Quantitative Data of Common Vinyl Ether Monomers

The physical properties of vinyl ether monomers are crucial for their application in various fields. The following table summarizes key data for some common vinyl ethers.

| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl Vinyl Ether | C₃H₆O | 58.08 | 6 | 0.75 |

| Ethyl Vinyl Ether | C₄H₈O | 72.11 | 36 | 0.754 |

| n-Butyl Vinyl Ether | C₆H₁₂O | 100.16 | 94 | 0.78 |

| Isobutyl Vinyl Ether | C₆H₁₂O | 100.16 | 83 | 0.77 |

| 2-Ethylhexyl Vinyl Ether | C₁₀H₂₀O | 156.27 | 177-178 | 0.816 |

| Divinyl Ether | C₄H₆O | 70.09 | 28.5 | 0.774 |

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures discussed in this guide.

Reppe Synthesis of n-Butyl Vinyl Ether (General Conditions)

Disclaimer: This reaction involves high-pressure acetylene and is extremely hazardous. It should only be performed by trained professionals in a specialized high-pressure laboratory.

Reactants:

-

n-Butanol

-

Acetylene

-

Potassium hydroxide (catalyst)

General Procedure: A high-pressure autoclave is charged with n-butanol and a catalytic amount of potassium hydroxide. The autoclave is sealed, purged with nitrogen, and then pressurized with a mixture of acetylene and nitrogen. The reaction mixture is heated to approximately 150°C under a pressure of 12 to 20 atmospheres. The reaction is continued until the absorption of acetylene ceases. After cooling and depressurization, the reaction mixture is purified by fractional distillation to yield vinyl n-butyl ether.[2]

Palladium-Catalyzed Transetherification for the Synthesis of 2-(Vinyloxymethyl)furan

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Hydroxymethyl)furan

-

Ethyl vinyl ether (EVE)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Distilled water

Procedure:

-

The palladium catalyst is generated in situ. A solution of palladium(II) acetate (91.00 mg, 4.00 × 10⁻⁴ mol) in 2 mL of dichloromethane is prepared in a round-bottom flask.

-

A solution of 1,10-phenanthroline (110.20 mg, 6.00 × 10⁻⁴ mol) in 2 mL of dichloromethane is added dropwise to the palladium acetate solution. The mixture is stirred at room temperature for 30 minutes.

-

A solution of 2-(hydroxymethyl)furan (2.00 g, 0.02 mol) and ethyl vinyl ether (17.30 g, 0.24 mol) in 5 mL of dichloromethane is then added to the catalyst solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

To purify the product, 50 mL of distilled water is added, and the solution is extracted with dichloromethane (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(vinyloxymethyl)furan.[3]

Iridium-Catalyzed Synthesis of 1-Methoxy-4-vinyloxybenzene

Materials:

-

Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

p-Methoxyphenol

-

Vinyl acetate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

A flame-dried flask is charged with [Ir(cod)Cl]₂ (0.34 g, 0.5 mmol) and sodium carbonate (3.18 g, 30 mmol) under an argon atmosphere.

-

Toluene (50 mL), p-methoxyphenol (6.21 g, 50 mmol), and vinyl acetate (8.61 g, 100 mmol) are successively added to the flask.

-

The flask is placed in a preheated oil bath at 100°C and stirred magnetically.

-

After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-methoxy-4-vinyloxybenzene.

Visualizations

Historical Development of Vinyl Ether Monomers

Caption: A timeline of key milestones in the development of vinyl ether monomers.

Experimental Workflow: Palladium-Catalyzed Transetherification

Caption: A generalized workflow for the synthesis of vinyl ethers via palladium-catalyzed transetherification.

Logical Relationship: pH-Responsive Drug Delivery using Poly(vinyl ether)s

Caption: Mechanism of pH-responsive drug release from a poly(vinyl ether)-drug conjugate.

References

- 1. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 2. US1959927A - Production of vinyl ethers - Google Patents [patents.google.com]

- 3. 103-44-6 CAS MSDS (2-ETHYLHEXYL VINYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Chemical structure and functional groups of Diethylene glycol monovinyl ether.

Abstract

This technical guide provides an in-depth analysis of Diethylene glycol monovinyl ether (DEGVE), a versatile bifunctional monomer. The document elucidates the chemical structure, key functional groups, and physicochemical properties of DEGVE. Detailed experimental protocols for its synthesis and polymerization are presented, alongside a thorough examination of its spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering a comprehensive resource for understanding and utilizing this important chemical intermediate.

Introduction

This compound (DEGVE), also known as 2-(2-vinyloxyethoxy)ethanol, is an organic compound with the chemical formula C6H12O3.[1][2] Its unique molecular architecture, featuring a vinyl ether group, a hydroxyl group, and an ether linkage, imparts a combination of hydrophilic and reactive properties.[3][4] This bifunctionality makes DEGVE a valuable building block in organic synthesis and polymer chemistry. It serves as a reactive diluent, a monomer for the synthesis of functional polymers, and a chemical intermediate for the production of a variety of other compounds.[2][3] Its polymers find applications in coatings, adhesives, and biomedical materials due to their good water solubility and stability.[5][6]

Chemical Structure and Functional Groups

The chemical structure of this compound consists of a diethylene glycol backbone with a vinyl ether group attached to one of the terminal hydroxyl groups.[2] The IUPAC name for this compound is 2-(2-vinyloxyethoxy)ethanol.[7]

The molecule possesses three key functional groups that dictate its chemical behavior:

-

Vinyl Ether Group (-O-CH=CH2): This group is highly reactive and susceptible to cationic polymerization. The oxygen atom's lone pair of electrons can conjugate with the pi-system of the double bond, making it electron-rich and prone to electrophilic attack.[6]

-

Hydroxyl Group (-OH): The primary hydroxyl group is available for a variety of chemical transformations, including esterification, etherification, and reactions with isocyanates. Its presence also contributes to the molecule's hydrophilicity and ability to form hydrogen bonds.[3]

-

Ether Linkage (-CH2-O-CH2-): The ether linkages within the diethylene glycol backbone provide flexibility to the molecule and influence its solvency properties.[8]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O3 | [1][2] |

| Molecular Weight | 132.16 g/mol | [7] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Faint, characteristic | [2] |

| Boiling Point | 196 °C | [3] |

| Melting Point | -50.3 °C | [3] |

| Density | 0.968 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.448 | [3] |

| Solubility | Miscible with water and many organic solvents | [2][4] |

| Flash Point | 83 °C (closed cup) | [9] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the vinyl and ethylene (B1197577) glycol protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.4 | dd | 1H | =CH-O |

| ~4.2 | dd | 1H | cis H-C= |

| ~4.0 | dd | 1H | trans H-C= |

| ~3.8 | t | 2H | -O-CH2-CH2-OH |

| ~3.7 | m | 4H | -O-CH2-CH2-O- |

| ~3.6 | t | 2H | -CH2-OH |

| ~2.5 | br s | 1H | -OH |

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of six distinct carbon environments in the this compound molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~151.8 | =CH-O |

| ~86.7 | H2C= |

| ~72.5 | -O-CH2-CH2-OH |

| ~69.8 | -O-CH2-CH2-O- |

| ~67.2 | -CH2-O-CH= |

| ~61.7 | -CH2-OH |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Strong, Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | =C-H stretch (vinyl) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1640-1620 | Strong | C=C stretch (vinyl) |

| 1200-1000 | Strong | C-O stretch (ether and alcohol) |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the vinylation of diethylene glycol with acetylene (B1199291).[7][10]

Materials:

-

Diethylene glycol

-

Acetylene gas

-

Potassium hydroxide (B78521) (or another suitable basic catalyst)

-

Inert solvent (optional)

Procedure:

-

Charge a high-pressure reactor with diethylene glycol and the catalyst (e.g., potassium hydroxide).

-

Purge the reactor with an inert gas, such as nitrogen.

-

Heat the mixture to the desired reaction temperature (typically 150-180 °C).

-

Introduce acetylene gas into the reactor, maintaining a constant pressure.

-

Allow the reaction to proceed for several hours, monitoring the consumption of acetylene.

-

After the reaction is complete, cool the reactor and vent any unreacted acetylene.

-

The crude product is then purified by distillation under reduced pressure to isolate the this compound.

Caption: Synthesis of this compound.

Cationic Polymerization of this compound

The vinyl ether group of DEGVE readily undergoes cationic polymerization to form poly(this compound).[6]

Materials:

-

This compound (monomer)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Cationic initiator (e.g., a Lewis acid like BF3·OEt2 or a protic acid)

-

Quenching agent (e.g., methanol)

Procedure:

-

Under an inert atmosphere, dissolve the DEGVE monomer in the anhydrous solvent in a dry reaction flask.

-

Cool the solution to the desired polymerization temperature (can range from ambient to low temperatures, e.g., 0 °C or -78 °C).

-

Add the cationic initiator dropwise to the stirred monomer solution.

-

Polymerization is typically rapid, as indicated by an increase in viscosity.

-

After the desired reaction time, quench the polymerization by adding a small amount of a suitable agent like methanol.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane (B92381) or diethyl ether).

-

Collect the polymer by filtration and dry under vacuum.

Caption: Cationic polymerization of DEGVE.

Conclusion

This compound is a highly functional and versatile molecule with significant applications in both synthetic and polymer chemistry. Its unique combination of a reactive vinyl ether group, a modifiable hydroxyl group, and a flexible ether backbone allows for the creation of a wide range of value-added products. This guide has provided a detailed overview of its chemical structure, properties, and key reactions, offering a solid foundation for its use in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polymerization and application of Di(ethylene glycol) vinyl ether_Chemicalbook [chemicalbook.com]

- 7. Diethylene glycol vinyl ether | C6H12O3 | CID 13581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials [ouci.dntb.gov.ua]

- 10. The synthesis method of Diethylene glycol vinyl ethers_Chemicalbook [chemicalbook.com]

Potential industrial and research applications of DEGMVE.

An In-depth Technical Guide to Di(ethylene glycol) Vinyl Ether (DEGMVE): Industrial and Research Applications

Introduction

Di(ethylene glycol) vinyl ether (DEGMVE), also known as Di(ethylene glycol) monovinyl ether, is a versatile bifunctional monomer with the chemical formula C₆H₁₂O₃.[1] Possessing both a reactive vinyl ether group and a primary hydroxyl group, DEGMVE serves as a valuable building block in polymer chemistry and materials science.[2] Its unique structure, combining a hydrophilic di-ethylene glycol chain with a polymerizable vinyl group, allows for the synthesis of polymers with tailored properties. This technical guide provides a comprehensive overview of the industrial and research applications of DEGMVE, with a focus on its role in polymer synthesis, surface modification, and advanced materials. While the broader class of vinyl ethers has been explored for biomedical applications, the direct use of DEGMVE in drug development is not yet extensively documented in publicly available literature.

Core Properties of DEGMVE

DEGMVE is a colorless, transparent liquid with a slight ethereal odor. It is soluble in water and various organic solvents such as alcohols and ethers.[1] The presence of the hydroxyl group contributes to its hydrophilicity, while the vinyl ether group is susceptible to polymerization.[2]

| Property | Value | References |

| CAS Number | 929-37-3 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 196 °C (lit.) | [1] |

| Density | 0.968 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.448 (lit.) | [1] |

Industrial Applications

The primary industrial applications of DEGMVE stem from its ability to act as a monomer, comonomer, and reactive diluent in various polymer systems.

Polymer and Resin Production

DEGMVE is utilized as a monomer in the synthesis of polymers for coatings, adhesives, and sealants. Its bifunctional nature allows it to act as a cross-linking agent, enhancing flexibility, adhesion, and chemical resistance in the final resin product.

Reactive Diluent

In coatings and inks, particularly those that are UV- and heat-curable, DEGMVE functions as a reactive diluent.[3] It reduces the viscosity of resin formulations for easier processing and application. Unlike traditional solvents, it copolymerizes with the resin, becoming a permanent part of the cured coating, which minimizes the release of volatile organic compounds (VOCs). This incorporation contributes to high durability and a glossy finish.

Chemical Intermediate

DEGMVE serves as an important intermediate in organic synthesis for the production of more complex specialty chemicals where ether linkages and hydrophilic properties are desired.[1]

Research Applications

In a research context, DEGMVE is explored for the development of advanced functional materials, primarily leveraging its polymerization characteristics.

Synthesis of Anti-Fouling Coatings

Polymers derived from DEGMVE exhibit significant anti-protein adsorption properties. This is attributed to the "water barrier effect," where the hydrophilic poly(DEGMVE) chains form a tightly bound hydration layer. This layer creates a repulsive force that prevents proteins and other biomolecules from adsorbing onto the surface.[2] This makes poly(DEGMVE) an excellent candidate for creating anti-fouling coatings for biomedical devices, a field where preventing biofouling is critical.[2][4] Plasma polymerization of DEGMVE is one technique used to create these nanoscale functional coatings, which are noted for their high degree of control and stability.[2]

Development of Phase Change Materials (PCMs)

DEGMVE can be chemically modified and subsequently polymerized to create novel comb-like polymers. These polymers, which have specialized side chains, can exhibit unique phase transition behaviors. For instance, a comb-like polymer synthesized from an alkyl bromide-modified DEGMVE monomer demonstrated a high heat storage value of 180 J/g, making it a promising candidate for use as an advanced phase change material for thermal energy storage.[2]

Modification of Polymer Properties

As a comonomer, DEGMVE can be incorporated into other polymer chains to modify their properties. For example, copolymerizing DEGMVE with N-vinylpyrrolidone via emulsion polymerization can produce a chemically stable, rubber-like polymer that exhibits very strong tensile strength when vulcanized.[2] This demonstrates its utility in tailoring the mechanical properties of polymers.

Drug Development and Biomedical Research Landscape

The application of DEGMVE directly in drug development and delivery is an emergent area with limited specific examples in current literature. However, the broader class of vinyl ether-functionalized compounds has been identified as having potential in gene and drug delivery systems. One study highlights the design and synthesis of vinyl ether lipids for the formation of liposomes, which are well-established drug delivery vehicles.[5] The acid-labile nature of the vinyl ether linkage is a key feature, allowing for pH-triggered release of encapsulated contents.

Furthermore, a novel polyphosphoester with ethylene (B1197577) glycol vinyl ether side chains has been developed as a versatile template for postpolymerization modifications, with potential applications as a degradable biomaterial for drug delivery.[6] While these examples establish a proof-of-concept for the use of vinyl ether functionalities in drug delivery, specific research on DEGMVE for these applications is not yet widely published.

No evidence was found in the reviewed literature to suggest that DEGMVE directly interacts with or modulates any biological signaling pathways. Its biomedical relevance currently appears to be confined to its use in creating biocompatible and anti-fouling material coatings.

Experimental Protocols and Methodologies

Detailed, standardized protocols for the use of DEGMVE are not widely available. However, based on the literature, representative methodologies for its polymerization can be outlined.

Representative Protocol: Cationic Polymerization for Comb-Like Polymer Synthesis

This protocol is adapted from a study on the synthesis of phase change materials.[2][7]

-

Monomer Modification: React Di(ethylene glycol) vinyl ether (DEGMVE) with an appropriate alkyl bromide (e.g., 1-bromotetradecane) in the presence of a strong base (e.g., NaOH) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is typically stirred for an extended period (e.g., 48 hours) under an inert atmosphere (e.g., nitrogen).[7]

-

Purification: After the reaction, the modified monomer is purified by washing with deionized water to remove salts and unreacted starting materials.[7]

-

Cationic Polymerization: The purified monomer is then subjected to living cationic polymerization. This is typically carried out in a non-polar solvent like hexane (B92381) at low temperatures. The polymerization is initiated by adding a suitable initiator system, such as an adduct of a vinyl ether (e.g., isobutyl vinyl ether) with HCl, followed by the addition of a Lewis acid co-initiator (e.g., Et₁.₅AlCl₁.₅ in toluene).[8]

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.

-

Polymer Isolation: The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum to a constant weight.

Representative Workflow: Plasma Polymerization for Anti-Fouling Surfaces

This workflow is a generalized representation based on descriptions of plasma polymerization of ethylene oxide-containing precursors.[2][4]

-

Substrate Preparation: The substrate to be coated (e.g., silicon wafer, medical-grade stainless steel) is cleaned meticulously using standard procedures (e.g., sonication in solvents, piranha solution).

-

Plasma Reactor Setup: The cleaned substrate is placed in a capacitively coupled radio frequency (RF) plasma reactor. The reactor is evacuated to a base pressure.

-

Pre-treatment (Optional): The substrate surface may be pre-treated with an argon or oxygen plasma to further clean and activate the surface for better coating adhesion.

-

DEGMVE Introduction: DEGMVE vapor is introduced into the reactor chamber at a controlled flow rate.

-

Plasma Deposition: An RF plasma is ignited at a specific power and pressure. The DEGMVE monomer fragments and polymerizes in the plasma, depositing a thin, cross-linked poly(DEGMVE) film on the substrate.

-

Post-treatment: The coated substrate is removed from the reactor and may be rinsed with appropriate solvents to remove any non-covalently bound oligomers.

Visualizations of Key Processes

Cationic Polymerization of DEGMVE

Caption: Cationic polymerization of DEGMVE proceeds via initiation, propagation, and termination steps.

Experimental Workflow for Anti-Fouling Surface Preparation

Caption: Workflow for creating anti-fouling surfaces using plasma polymerization of DEGMVE.

Conclusion